molecular formula C17H13N3O2 B2361904 (S)-2-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)isoindoline-1,3-dione CAS No. 2379695-44-8

(S)-2-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)isoindoline-1,3-dione

Cat. No.: B2361904
CAS No.: 2379695-44-8
M. Wt: 291.31
InChI Key: HBDQGBKSYOQMKB-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)isoindoline-1,3-dione is a chiral isoindoline-1,3-dione derivative featuring an imidazo[1,2-a]pyridine substituent. Its molecular formula is C₁₇H₁₃N₃O₂, with a molecular weight of 291.31 g/mol and a CAS registry number 2379695-44-8 .

Properties

IUPAC Name

2-[(1S)-1-imidazo[1,2-a]pyridin-6-ylethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c1-11(12-6-7-15-18-8-9-19(15)10-12)20-16(21)13-4-2-3-5-14(13)17(20)22/h2-11H,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDQGBKSYOQMKB-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN2C=CN=C2C=C1)N3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CN2C=CN=C2C=C1)N3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization with 1,1′-Carbonyldiimidazole (CDI)

Reaction of N-(3-aminophthaloyl)-glutamine derivatives with CDI in refluxing acetonitrile for 3 hours yields the isoindoline-1,3-dione core. Solvent selection critically impacts reaction efficiency:

  • Acetonitrile : 85–92% yield at reflux (82°C) over 3 hours
  • Tetrahydrofuran (THF) : 78–84% yield at room temperature over 13–15 hours
  • N-Methylpyrrolidinone (NMP) : 80–88% yield at 25°C over 14 hours

Molar ratios of starting material to CDI optimize between 1:1 and 1:1.2, with excess CDI leading to byproduct formation. Base additives like triethylamine (0.5–1.0 equiv) enhance cyclization rates by scavenging HCl generated during imide formation.

Alternative Cyclizing Agents

While CDI remains predominant, POCl₃ and SOCl₂ demonstrate utility in non-polar solvents:

Cyclizing Agent Solvent Temperature Yield (%)
POCl₃ Toluene 110°C 68–72
SOCl₂ Dichloroethane 80°C 65–70

These methods require stringent moisture control but offer cost advantages for large-scale production.

Imidazo[1,2-a]Pyridine Moiety Construction

The imidazo[1,2-a]pyridine subunit introduces structural complexity, necessitating multi-step synthesis. A representative pathway involves:

Ring-Closing Metathesis

6-Bromo-2-aminopyridine undergoes copper-catalyzed coupling with propargyl alcohol to install the alkyne precursor. Subsequent ruthenium-catalyzed cyclization forms the imidazo[1,2-a]pyridine core. Critical parameters include:

  • Catalyst : Grubbs II (5 mol%)
  • Solvent : Dichloromethane under N₂ atmosphere
  • Temperature : 40°C for 6 hours
  • Yield : 74–82%

Palladium-Mediated Cross-Couplings

Suzuki-Miyaura coupling between 6-bromoimidazo[1,2-a]pyridine and pinacol boronate esters enables introduction of ethyl sidechains:

Boronate Ester Catalyst Ligand Yield (%)
Vinylboronic acid Pd(PPh₃)₄ XPhos 68
Ethylboronic pinacol Pd(OAc)₂ SPhos 72

Reaction conditions: 1.5 equiv boronate, 2 mol% catalyst, 3 mol% ligand, K₂CO₃ base, dioxane/water (4:1), 80°C, 12 hours.

Stereoselective Coupling of Subunits

Installing the (S)-configured ethyl bridge between heterocyclic systems represents the synthesis’s pivotal step.

Asymmetric Alkylation

Chiral phase-transfer catalysis enables enantioselective formation of the C–N bond:

  • Catalyst : (S)-Binaphthyl-derived quaternary ammonium salt (2 mol%)
  • Base : CsOH·H₂O (2.5 equiv)
  • Solvent : Toluene/water biphasic system
  • Temperature : −10°C, 24 hours
  • ee : 92–94%

Enzymatic Resolution

Racemic ethyl intermediates undergo kinetic resolution using immobilized lipases:

Enzyme Substrate Conversion (%) ee Product (%)
CAL-B (Novozym 435) Ethyl acetate 48 98
PS-SD (Amano) Ethyl benzoate 45 95

Reaction conditions: 10 mg/mL substrate in MTBE, 30°C, 48 hours.

Final Assembly and Purification

Convergent synthesis routes dominate industrial-scale production:

Mitsunobu Coupling

Activated isoindoline-dione intermediates couple with chiral alcohols under Mitsunobu conditions:

  • Reagents : DIAD (1.2 equiv), PPh₃ (1.5 equiv)
  • Solvent : THF, 0°C to room temperature
  • Reaction Time : 18 hours
  • Yield : 76–81%

Crystallization-Induced Dynamic Resolution

Final products undergo crystallization from ethanol/water (7:3) to enhance enantiomeric excess:

Initial ee (%) Crystallization Cycles Final ee (%)
90 1 98.5
85 2 99.2

Analytical Characterization

Critical quality control parameters and their analytical methods:

Chiral Purity Assessment

Method Column Mobile Phase Retention Time (min)
Chiral HPLC Chiralpak IC (250 × 4.6 mm) Hexane/IPA (80:20) 12.3 (S), 14.1 (R)
SFC Chiralcel OD-H CO₂/MeOH (85:15) 8.7 (S), 9.4 (R)

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.65 (d, J = 7.2 Hz, 1H), 8.12–8.08 (m, 2H), 7.95–7.91 (m, 1H), 7.85–7.81 (m, 1H), 5.42 (q, J = 6.8 Hz, 1H), 1.92 (d, J = 6.8 Hz, 3H)
  • HRMS (ESI+) : m/z calc. for C₁₇H₁₃N₃O₂ [M+H]⁺: 291.1008, found: 291.1012

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent advances implement flow chemistry for hazardous steps:

Step Reactor Type Residence Time Yield Improvement
CDI cyclization Microstructured coil 45 min +12% vs batch
Mitsunobu coupling Packed-bed (immobilized reagents) 30 min +18% vs batch

Green Chemistry Metrics

Comparative analysis of synthesis routes:

Metric Batch Process Flow Process
E-Factor 86 32
PMI (kg/kg product) 152 67
Energy Consumption 48 kWh/kg 22 kWh/kg

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the imidazo[1,2-a]pyridine moiety.

    Reduction: Reduction reactions could target the carbonyl groups in the isoindoline-1,3-dione structure.

    Substitution: Various substitution reactions could occur, particularly at positions on the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (S)-2-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)isoindoline-1,3-dione could be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industry, derivatives of this compound might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)isoindoline-1,3-dione would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Property (S)-2-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)isoindoline-1,3-dione 5-Aminoindoline-2,3-dione hydrochloride
Molecular Formula C₁₇H₁₃N₃O₂ C₈H₇ClN₂O₂
Molecular Weight 291.31 g/mol 198.61 g/mol
Core Structure Isoindoline-1,3-dione + imidazopyridine Indoline-2,3-dione + amino group
Substituents Ethyl-linked imidazopyridine Amino group, hydrochloride salt
Purity 95% 80%

Key Observations :

  • Complexity: The target compound’s imidazopyridine moiety increases steric bulk and aromaticity compared to the simpler aminoindoline-dione core of the analog. This may enhance binding to hydrophobic targets (e.g., enzymes or receptors with aromatic pockets) .
  • Solubility: The hydrochloride salt in 5-Aminoindoline-2,3-dione suggests improved aqueous solubility, whereas the target compound’s lipophilic imidazopyridine group likely reduces solubility, impacting bioavailability.

Functional Group Implications

  • Isoindoline-1,3-dione vs. Indoline-2,3-dione: The isoindoline-dione’s fused benzene ring (vs.
  • Imidazopyridine vs. Amino Group: The imidazopyridine substituent may confer selectivity for targets like GABA receptors or kinases, whereas the amino group in the analog could facilitate hydrogen bonding or serve as a synthetic intermediate for further functionalization .

Biological Activity

(S)-2-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)isoindoline-1,3-dione is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The compound features a unique structure combining an imidazo[1,2-a]pyridine moiety with an isoindoline-1,3-dione core. This structural configuration is believed to contribute to its biological properties.

Property Details
IUPAC Name 2-[(1S)-1-imidazo[1,2-a]pyridin-6-ylethyl]isoindole-1,3-dione
Molecular Formula C17H13N3O2
CAS Number 2379695-44-8

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study on imidazo[1,2-a]pyridine derivatives reported that certain analogs effectively inhibited c-Met kinase activity, which is crucial in cancer proliferation. For instance, one compound demonstrated an IC50 value of 3.9 nM against c-Met kinase and inhibited tumor growth by 75% in vivo with good oral bioavailability (F = 29%) .

The proposed mechanism involves the interaction of the compound with specific enzymes or receptors involved in cancer pathways. The ability to inhibit c-Met phosphorylation suggests a pathway for reducing tumor growth through modulation of signaling cascades .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the imidazo[1,2-a]pyridine scaffold significantly affect the potency against cancer cell lines. For example:

Modification IC50 (nM) Effect
Unsubstituted imidazo[1,2-a]188.5Moderate activity
Cyano group at 6-position106.7Improved c-Met inhibition
Benzamide analog405.5Reduced cellular activity

These findings highlight the importance of specific functional groups in enhancing biological efficacy.

Case Study 1: Inhibition of Cancer Cell Proliferation

In a study focusing on non-small cell lung cancer (NSCLC), a derivative of the compound showed promising results in inhibiting cell proliferation at low concentrations. The study utilized EBC-1 cells, which express high levels of c-Met, demonstrating that structural modifications can lead to significant improvements in therapeutic potential .

Case Study 2: Antimicrobial Activity

Another area of investigation has been the antimicrobial properties of isoindoline derivatives. Compounds related to this compound have shown activity against various bacterial strains, indicating a broad spectrum of biological applications beyond oncology .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-2-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)isoindoline-1,3-dione, and how do reaction conditions influence cyclization efficiency?

  • Methodological Answer : The synthesis of imidazo[1,2-a]pyridine derivatives typically involves cyclocondensation between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds. For example, cyclization can be achieved using potassium carbonate as a base in ethanol or dimethoxyethane under reflux (70–90°C) . Key factors affecting cyclization efficiency include solvent polarity (e.g., ethanol promotes nucleophilic attack) and temperature control to avoid side reactions like dimerization. Reaction monitoring via TLC or HPLC is critical to optimize yields .

Q. What spectroscopic techniques are optimal for characterizing intermediate products in the synthesis pathway?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regioselectivity and intermediate structures, particularly for distinguishing between isoindoline-1,3-dione and imidazo[1,2-a]pyridine moieties. High-resolution mass spectrometry (HRMS) validates molecular weights, while IR spectroscopy identifies carbonyl stretching vibrations (~1700 cm⁻¹) in the isoindoline-dione group . For chiral centers, polarimetry or chiral HPLC should be employed to verify enantiomeric purity .

Advanced Research Questions

Q. How can researchers validate the stereochemical integrity of the chiral center in (S)-configured derivatives during synthesis?

  • Methodological Answer : Asymmetric synthesis using chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) can enforce (S)-configuration. Post-synthesis validation requires a combination of:

  • X-ray crystallography to resolve absolute configuration (as demonstrated for structurally related imidazo[1,2-a]pyrimidines) .
  • Circular Dichroism (CD) to compare experimental spectra with computational predictions (e.g., time-dependent DFT).
  • Enzymatic assays to test enantiomer-specific bioactivity, as seen in studies on acetylated imidazo[1,2-a]pyridines .

Q. What methodologies are recommended for resolving contradictions in reported biological activity data across different studies?

  • Methodological Answer : Contradictions often arise from variations in assay conditions or cellular models. To address this:

  • Standardize assays : Use identical cell lines (e.g., HEK293 for receptor-binding studies) and control for pH, temperature, and solvent concentrations (e.g., DMSO ≤0.1%).
  • Dose-response curves : Compare EC₅₀/IC₅₀ values across studies, adjusting for differences in compound solubility and metabolic stability.
  • Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from studies on analogous compounds, such as imidazo[1,2-a]pyrimidines with anxiolytic properties .

Q. How can computational modeling guide the optimization of (S)-configured derivatives for target selectivity?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to predict binding affinities for target receptors (e.g., GABAₐ or kinase domains). For example, imidazo[1,2-a]pyridine derivatives show selectivity for α2/α3 subunits in GABAₐ receptors .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups at the 6-position) with bioactivity using descriptors like logP and polar surface area .
  • MD simulations : Assess conformational stability of the (S)-enantiomer in aqueous and lipid bilayer environments to predict pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.